molecular formula C16H15ClFN5O B2373546 1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1796998-74-7

1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2373546
CAS No.: 1796998-74-7
M. Wt: 347.78
InChI Key: IKXUBTPNIRZNSQ-UHFFFAOYSA-N
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Description

1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazole ring, a piperazine ring, and a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine typically involves multiple steps:

    Formation of the Triazole Ring:

    Substitution Reactions: The phenyl ring is substituted with chlorine and fluorine atoms through electrophilic aromatic substitution reactions.

    Coupling Reactions: The triazole ring is then coupled with the substituted phenyl ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Piperazine Introduction: Finally, the piperazine ring is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The phenyl ring can undergo further substitution reactions, introducing additional functional groups.

    Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: It is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine can be compared with other similar compounds:

    1-(3-chlorophenyl)-1H-1,2,3-triazole: Lacks the fluorine substitution and piperazine ring, resulting in different biological activities.

    1-(3-fluorophenyl)-1H-1,2,3-triazole: Similar to the above but with a fluorine substitution, affecting its chemical reactivity and biological interactions.

    1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole: Similar to the target compound but without the piperazine ring, leading to different pharmacological properties.

Properties

IUPAC Name

[1-(3-chloro-2-fluorophenyl)triazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN5O/c1-2-6-21-7-9-22(10-8-21)16(24)13-11-23(20-19-13)14-5-3-4-12(17)15(14)18/h1,3-5,11H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXUBTPNIRZNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)C2=CN(N=N2)C3=C(C(=CC=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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